molecular formula C6H10F2O2 B13416843 Butyric acid, 4-fluoro-, 2-fluoroethyl ester CAS No. 371-29-9

Butyric acid, 4-fluoro-, 2-fluoroethyl ester

Cat. No.: B13416843
CAS No.: 371-29-9
M. Wt: 152.14 g/mol
InChI Key: QNCFYCXLBKFOLB-UHFFFAOYSA-N
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Description

Butyric acid, 4-fluoro-, 2-fluoroethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-fluoro-, 2-fluoroethyl ester typically involves the esterification reaction between butyric acid and 2-fluoroethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product . The reaction can be represented as follows:

Butyric acid+2-fluoroethanolH2SO4Butyric acid, 4-fluoro-, 2-fluoroethyl ester+H2O\text{Butyric acid} + \text{2-fluoroethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butyric acid+2-fluoroethanolH2​SO4​​Butyric acid, 4-fluoro-, 2-fluoroethyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alcohols.

Major Products Formed

    Hydrolysis: Butyric acid and 2-fluoroethanol.

    Reduction: Butanol and 2-fluoroethanol.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of butyric acid, 4-fluoro-, 2-fluoroethyl ester involves its hydrolysis to butyric acid and 2-fluoroethanol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . The ester itself may also interact with various enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Butyric acid, 4-fluoro-, methyl ester
  • Butyric acid, 4-fluoro-, ethyl ester
  • Butyric acid, 4-fluoro-, propyl ester

Uniqueness

Butyric acid, 4-fluoro-, 2-fluoroethyl ester is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and physical properties compared to other butyric acid esters. The fluorine atoms increase the compound’s lipophilicity and stability, making it more suitable for certain applications in pharmaceuticals and materials science .

Properties

CAS No.

371-29-9

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

2-fluoroethyl 4-fluorobutanoate

InChI

InChI=1S/C6H10F2O2/c7-3-1-2-6(9)10-5-4-8/h1-5H2

InChI Key

QNCFYCXLBKFOLB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCCF)CF

Origin of Product

United States

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